2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene
Description
2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene is a substituted benzene derivative featuring a benzyloxy group at position 2, bromine at position 1, fluorine at position 5, and a methyl group at position 3. This compound is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions or functional group transformations. Its molecular formula is C₁₄H₁₂BrFO, with a calculated molecular weight of 295.14 g/mol.
Properties
Molecular Formula |
C14H12BrFO |
|---|---|
Molecular Weight |
295.15 g/mol |
IUPAC Name |
1-bromo-5-fluoro-3-methyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrFO/c1-10-7-12(16)8-13(15)14(10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
OGXAPBTUOGTWKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Direct Benzylation of Substituted Phenols
A common and efficient synthetic route to benzyloxy-substituted halogenated aromatics involves the benzylation of appropriately substituted phenols. In this context, the preparation of 2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene can be achieved by O-alkylation of 1-bromo-5-fluoro-3-methylphenol using benzyl bromide.
General Reaction Scheme:
- Starting Material: 1-bromo-5-fluoro-3-methylphenol
- Reagents: Benzyl bromide (as benzylating agent), base (e.g., potassium carbonate or cesium carbonate)
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
- Conditions: Reflux or elevated temperature (80–100°C) for 8–12 hours
- Workup: Extraction with organic solvents (e.g., ethyl acetate), washing, drying, and purification by column chromatography or recrystallization
This method proceeds via nucleophilic substitution where the phenolic hydroxyl is deprotonated by the base, generating a phenoxide ion that attacks benzyl bromide in an SN2 fashion, forming the benzyloxy ether bond.
| Parameter | Typical Conditions | Effect |
|---|---|---|
| Base | Potassium carbonate (2-3 equiv.) | Deprotonates phenol, promotes nucleophilicity |
| Solvent | DMF or acetonitrile | Dissolves reagents, facilitates SN2 |
| Temperature | 80–100°C | Enhances reaction rate |
| Reaction Time | 8–12 hours | Ensures complete conversion |
| Purification | Silica gel chromatography | Removes impurities and unreacted materials |
This approach has been validated in the synthesis of related compounds such as 1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene, which shares similar substitution patterns and reactivity.
Sequential Functionalization: Halogenation and Methylation of Benzyloxybenzene
An alternative synthetic strategy involves sequential regioselective halogenation and methylation starting from a simpler benzyloxy-substituted benzene, such as 1-(benzyloxy)-2-fluorobenzene.
Stepwise Approach:
- Starting Material: 1-(Benzyloxy)-2-fluorobenzene
- Bromination: Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts (e.g., FeBr₃ or AlCl₃) to introduce bromine at position 1 (ortho to benzyloxy group)
- Methylation: Introduction of methyl group at position 3 via directed ortho-metalation (DoM) followed by methyl iodide or methyl triflate alkylation, or alternatively via Friedel-Crafts methylation under controlled conditions to avoid polyalkylation
This method relies on the directing effects of the benzyloxy and fluorine substituents to achieve regioselective substitution. The electron-donating benzyloxy group activates ortho and para positions, while the fluorine atom exerts an electron-withdrawing inductive effect, influencing the site of substitution.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Bromination | Br₂ or NBS, FeBr₃ catalyst | 0–25°C, controlled addition | Selective bromination at C1 |
| Methylation | Methyl iodide, base (e.g., K₂CO₃) or Friedel-Crafts methylation | Room temperature to reflux | Methyl group introduced at C3 |
This approach allows for modular synthesis and can be optimized to improve regioselectivity and yield.
Alternative Approaches: Cross-Coupling Reactions
Given the presence of a bromine atom, cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling can be employed to introduce the benzyloxy group or methyl substituent on pre-halogenated aromatic precursors.
- Suzuki-Miyaura coupling: Coupling of 1-bromo-5-fluoro-3-methylbenzene with benzyloxy-substituted boronic acids or esters under palladium catalysis
- Buchwald-Hartwig etherification: Direct coupling of 1-bromo-5-fluoro-3-methylbenzene with benzyl alcohol under Pd-catalyzed conditions to form the benzyloxy ether
These methods offer high selectivity and functional group tolerance but require access to suitable coupling partners and catalysts.
Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Benzylation of substituted phenol | 1-bromo-5-fluoro-3-methylphenol | Benzyl bromide, K₂CO₃, DMF | Straightforward, high selectivity | Requires substituted phenol precursor |
| Sequential halogenation and methylation | 1-(Benzyloxy)-2-fluorobenzene | Br₂/NBS, FeBr₃, methyl iodide | Modular, regioselective | Multiple steps, requires careful control |
| Cross-coupling reactions | 1-bromo-5-fluoro-3-methylbenzene | Pd catalysts, boronic acids/alcohols | High functional group tolerance | Needs specialized catalysts and reagents |
Reaction Optimization and Considerations
- Base selection: Potassium carbonate is commonly used for phenol deprotonation due to its mildness and effectiveness; stronger bases like sodium hydride may increase side reactions.
- Solvent choice: Polar aprotic solvents such as DMF or acetonitrile enhance nucleophilicity and solubility of reactants.
- Temperature control: Elevated temperatures accelerate reaction rates but may increase side reactions; optimization is necessary.
- Purification: Silica gel chromatography or recrystallization is essential to isolate pure product and remove unreacted starting materials and byproducts.
Research Findings and Literature Support
- The benzylation of halogenated phenols with benzyl bromide in the presence of potassium carbonate in acetonitrile has been reported to give high yields (up to 89%) of benzyloxy-substituted aromatic compounds.
- Electrophilic bromination using N-bromosuccinimide with Lewis acid catalysts provides regioselective bromination suitable for further functionalization.
- The presence of fluorine affects the regioselectivity of electrophilic substitutions and nucleophilic aromatic substitution reactions, which can be exploited in synthetic design.
- Cross-coupling methodologies enable late-stage diversification of the aromatic ring, enhancing synthetic flexibility.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Coupling Reactions: Biaryl compounds are the major products.
Scientific Research Applications
2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the benzyloxy group is converted to an aldehyde or acid through the loss of electrons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
The following analysis compares the structural and functional attributes of 2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene with four related compounds identified in the literature.
Structural and Molecular Comparisons
Table 1: Molecular Properties of Target and Analogous Compounds
Key Observations:
Substituent Complexity : The target compound has four substituents, including a bulky benzyloxy group and a methyl group, which may increase steric hindrance compared to simpler analogs like 1-(Benzyloxy)-3-bromobenzene.
This contrasts with 5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene, where the difluoromethyl group introduces additional electron-withdrawing effects.
Functional Group Diversity : The dioxaborolane-containing compound is tailored for Suzuki-Miyaura cross-coupling reactions, whereas the target compound’s bromine and benzyloxy groups suggest utility in nucleophilic substitutions or deprotection reactions.
Biological Activity
2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene is an organic compound characterized by a unique structure that includes a benzene ring with multiple substituents: a benzyloxy group, a bromine atom, a fluorine atom, and a methyl group. This structural arrangement suggests potential for diverse biological activity, although specific studies on this compound remain limited.
Chemical Structure and Properties
- Molecular Formula : C12H10BrF
- Molecular Weight : Approximately 295.15 g/mol
- Structural Features :
- Benzyloxy Group : Enhances lipophilicity and could influence receptor interactions.
- Bromine and Fluorine Atoms : These halogens may participate in halogen bonding, potentially affecting the compound's reactivity and biological interactions.
| Feature | Description |
|---|---|
| Molecular Formula | C12H10BrF |
| Molecular Weight | 295.15 g/mol |
| Key Substituents | Benzyloxy, Bromine, Fluorine |
Biological Activity Insights
While direct studies on the biological activity of this compound are sparse, insights can be drawn from related compounds and theoretical predictions based on its structure.
Antimicrobial Activity
Compounds with similar structures have demonstrated significant antimicrobial properties. For example, derivatives containing halogen atoms have been shown to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the benzyloxy group may enhance these effects due to increased lipophilicity.
Anticancer Potential
Research on structurally related compounds indicates potential anticancer activity. For instance, compounds with similar substituent patterns have been evaluated for their ability to induce apoptosis in tumor cells at nanomolar concentrations. The mechanism often involves interaction with specific enzymes or receptors that regulate cell growth and survival.
The precise mechanism of action for this compound is not well-documented; however, it is hypothesized that:
- Enzyme Interaction : The compound may interact with various enzymes involved in metabolic pathways.
- Receptor Binding : It could act as a ligand for specific receptors, influencing cellular signaling pathways.
Case Studies and Related Research
-
Antimicrobial Screening :
- Similar compounds were screened against microbial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth at low concentrations.
-
Anticancer Studies :
- Research on styryl benzyl sulfones revealed that structural modifications significantly affect cytotoxicity against human tumor cell lines, suggesting that the substituents in this compound could similarly influence its anticancer properties.
-
Structure-Activity Relationship (SAR) :
- Studies involving SAR indicate that the position and nature of substituents on aromatic rings play a critical role in determining biological activity. This suggests that systematic exploration of derivatives of this compound could yield compounds with enhanced biological efficacy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Benzyloxy)-1-bromo-5-fluoro-3-methylbenzene, and how do reaction conditions influence yield?
- Methodology : This compound can be synthesized via sequential functionalization of a benzene ring. A typical approach involves:
Electrophilic bromination : Bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) targets the para position relative to the methyl group .
Benzyloxy group introduction : A nucleophilic aromatic substitution (SNAr) with benzyl alcohol under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (~100°C) .
Fluorination : Directing-group-assisted fluorination using Selectfluor or DAST (diethylaminosulfur trifluoride) .
- Critical Factors : Reaction temperature, solvent polarity, and steric hindrance from the methyl group significantly impact regioselectivity and yield. For example, excessive heating during benzyloxy substitution may lead to dehalogenation .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodology :
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20) to separate brominated byproducts.
- Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals (>95%) .
- Validation : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to confirm absence of residual solvents or unreacted precursors .
Advanced Research Questions
Q. How can researchers address contradictions in regioselectivity data during bromination of benzyloxy-substituted aromatic systems?
- Case Study : Discrepancies in bromine positioning (ortho vs. para to methyl groups) may arise from competing electronic (directing effects) and steric factors.
- Resolution Strategies :
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition-state stability to rationalize observed regioselectivity .
- Isotopic Labeling : Use deuterated substrates to track substituent effects on reaction pathways .
Q. What advanced spectroscopic techniques are required to resolve structural ambiguities in halogenated benzyloxy derivatives?
- Methodology :
- NMR :
- ¹⁹F NMR : Identifies fluorine environment (δ ~ -110 ppm for meta-fluorine).
- ¹³C DEPT-135 : Distinguishes quaternary carbons (e.g., benzyloxy-attached carbons) .
- X-ray Crystallography : Resolves spatial arrangement of substituents, as demonstrated in Acta Crystallographica reports for related benzyloxy-bromo systems .
Q. How do environmental conditions (e.g., light, temperature) affect the stability of this compound during storage?
- Stability Assays :
- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (typically >150°C for similar bromoarenes) .
- Light Sensitivity Testing : UV-Vis spectroscopy under controlled illumination (e.g., 365 nm) monitors degradation kinetics. Store in amber vials at -20°C to prevent photolytic debromination .
Key Challenges and Solutions
- Challenge : Competing side reactions during benzyloxy group installation.
- Solution : Use bulky bases (e.g., DBU) to minimize nucleophilic attack on the benzyl bromide intermediate .
- Challenge : Ambiguity in fluorine’s electronic effects on bromine reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
